

Application of I-Gatifloxacin-d4 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

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Compound of Interest

Compound Name: *I-Gatifloxacin-d4*

Cat. No.: *B12370853*

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Application Notes

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, providing the highest level of accuracy and precision in quantitative assays. **I-Gatifloxacin-d4**, a deuterated analog of the fluoroquinolone antibiotic Gatifloxacin, serves as an ideal internal standard for drug metabolism and pharmacokinetic (DMPK) studies of its parent compound. Its near-identical physicochemical properties to Gatifloxacin ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization in mass spectrometry. This co-elution and similar behavior allow for the effective correction of variability that can be introduced during the analytical process, leading to more reliable and robust pharmacokinetic data.

In DMPK studies, **I-Gatifloxacin-d4** is employed to accurately quantify Gatifloxacin concentrations in various biological matrices such as plasma, urine, and tissue homogenates. This is crucial for determining key pharmacokinetic parameters including absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard like **I-Gatifloxacin-d4** is particularly advantageous in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, which is the gold standard for its high sensitivity and selectivity.

Gatifloxacin itself is primarily excreted unchanged in the urine, with limited metabolism in humans. However, accurate quantification is still essential to fully characterize its pharmacokinetic profile and to investigate potential drug-drug interactions. The application of **I-Gatifloxacin-d4** as an internal standard helps to minimize the impact of matrix effects, which can suppress or enhance the ionization of the analyte, thereby improving the accuracy of the measured concentrations.

Experimental Protocols

This section provides a detailed methodology for a typical DMPK study involving the quantification of Gatifloxacin in human plasma using **I-Gatifloxacin-d4** as an internal standard via a validated LC-MS/MS method.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

- **Stock Solutions:** Prepare a 1 mg/mL stock solution of Gatifloxacin and **I-Gatifloxacin-d4** in a suitable solvent such as methanol.
- **Working Solutions:** Prepare serial dilutions of the Gatifloxacin stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of **I-Gatifloxacin-d4** (internal standard) at an appropriate concentration (e.g., 100 ng/mL).
- **Calibration Standards:** Spike blank human plasma with the Gatifloxacin working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.
- **Quality Control Samples:** Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

Sample Preparation (Protein Precipitation)

- Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
- Add 20 µL of the **I-Gatifloxacin-d4** internal standard working solution.

- Add 300 μ L of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μ L of the mobile phase.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μ m).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 10 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Gatifloxacin: m/z 376.2 \rightarrow 261.1
 - **I-Gatifloxacin-d4**: m/z 380.2 \rightarrow 265.1 (Note: The d4 isotope will increase the precursor and potentially the product ion mass by 4 Da).

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

- **Selectivity and Specificity:** Assess interference from endogenous components in the blank matrix.
- **Linearity:** Determine the concentration range over which the assay is linear.
- **Accuracy and Precision:** Evaluate the closeness of the measured values to the nominal values and the degree of scatter in the data.
- **Recovery:** Measure the efficiency of the extraction procedure.
- **Matrix Effect:** Investigate the effect of the biological matrix on the ionization of the analyte and internal standard.
- **Stability:** Assess the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

Data Presentation

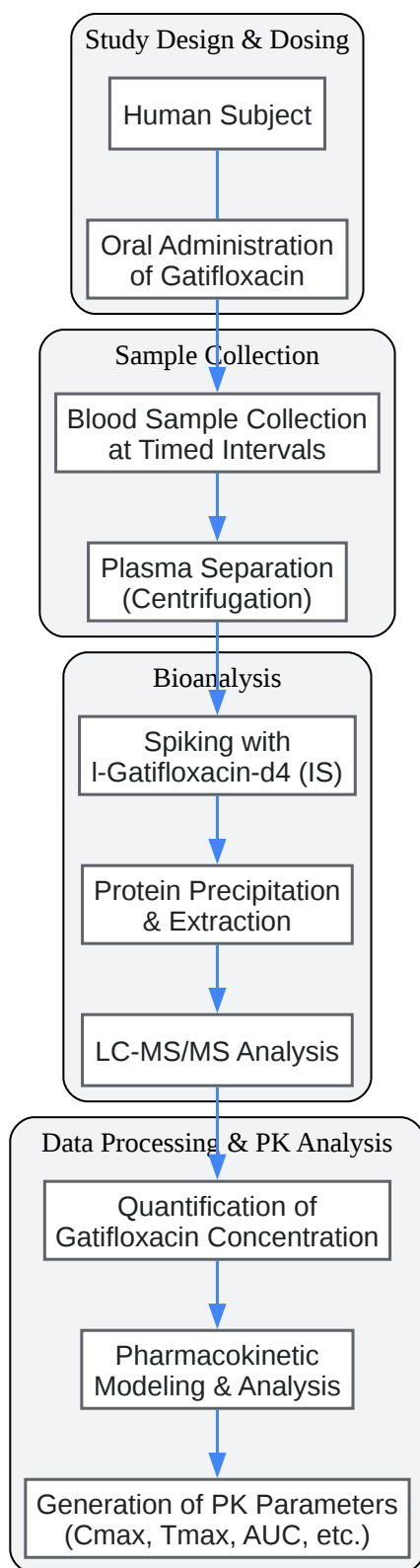
Table 1: Pharmacokinetic Parameters of Gatifloxacin in Healthy Adults

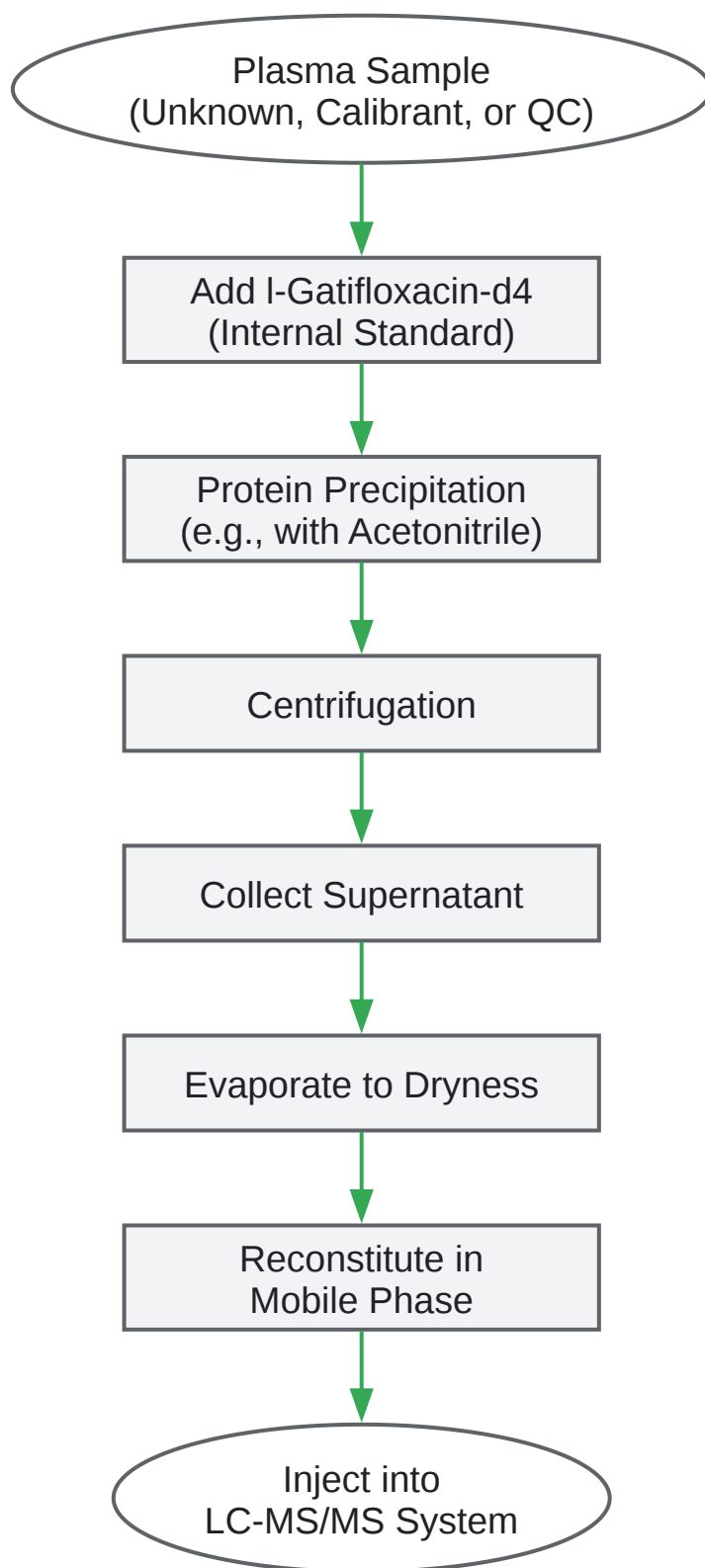
Parameter	Value	Reference
Dose	400 mg (oral)	[1]
C _{max} (µg/mL)	3.6	[1]
T _{max} (h)	1-2	[1]
AUC (µg·h/mL)	34.5	[1]
Half-life (h)	7-14	[2]
Bioavailability (%)	96	
Protein Binding (%)	20	
Excretion	>80% unchanged in urine	

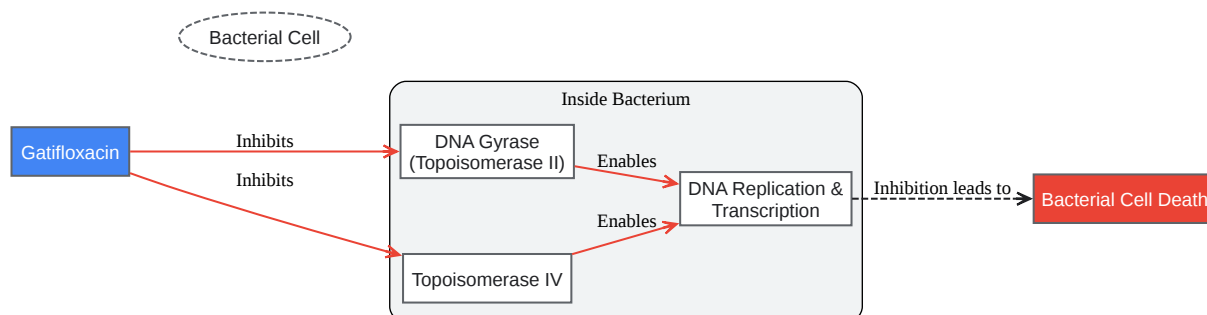
Table 2: Typical LC-MS/MS Method Validation Parameters for Gatifloxacin Assay using L-Gatifloxacin-d₄

Validation Parameter	Acceptance Criteria	Typical Result
Linearity (r ²)	≥ 0.99	> 0.995
Intra-day Precision (%CV)	≤ 15% (≤ 20% at LLOQ)	< 10%
Inter-day Precision (%CV)	≤ 15% (≤ 20% at LLOQ)	< 12%
Accuracy (% bias)	Within ±15% (±20% at LLOQ)	Within ±10%
Recovery (%)	Consistent and reproducible	> 85%
Matrix Effect (%CV)	≤ 15%	< 10%
Freeze-Thaw Stability	Within ±15% of nominal	Stable for at least 3 cycles
Bench-Top Stability	Within ±15% of nominal	Stable for at least 4 hours
Long-Term Stability	Within ±15% of nominal	Stable for at least 30 days at -80°C

Mandatory Visualizations







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References

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- 2. fda.gov [fda.gov]
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